Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate

Description

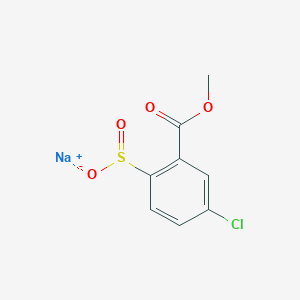

Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate (CAS: 1855726-96-3) is a sulfinate derivative with the molecular formula C₈H₆ClNaO₄S and a molecular weight of 256.64 g/mol . It is structurally characterized by a benzene ring substituted with a chlorine atom at the 4-position, a methoxycarbonyl group at the 2-position, and a sulfinate (-SO₂⁻Na⁺) group at the 1-position. This compound is utilized as an intermediate in organic synthesis, particularly in the preparation of trifluoromethanesulfonanilides, which are applied in acaricides .

Properties

Molecular Formula |

C8H6ClNaO4S |

|---|---|

Molecular Weight |

256.64 g/mol |

IUPAC Name |

sodium;4-chloro-2-methoxycarbonylbenzenesulfinate |

InChI |

InChI=1S/C8H7ClO4S.Na/c1-13-8(10)6-4-5(9)2-3-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |

InChI Key |

SQIKGTOPGMHKCM-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 4-chloro-2-(methoxycarbonyl)benzoic acid. This process can be carried out using various sulfonating agents under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding sulfides.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism by which sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate exerts its effects involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties and reactivity. This process often involves the formation of intermediate complexes and the activation of specific molecular pathways .

Comparison with Similar Compounds

Structural Analogs

a. Sodium 4-(Methoxycarbonyl)Phenolate (Nipagin M Sodium)

- CAS : 5026-62-0

- Formula : C₈H₇NaO₃

- Key Differences: Lacks the sulfinate (-SO₂⁻Na⁺) and chlorine substituents. The methoxycarbonyl group is para to the phenolic oxygen .

- Applications : Used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties .

b. Sodium 2-Chloro-5-(Methoxycarbonyl)Benzene-1-Sulfinate

- CAS : 1880256-83-6

- Formula : C₈H₆ClNaO₄S (same as target compound)

- Key Differences : Positional isomer with chlorine at the 2-position and methoxycarbonyl at the 5-position. Structural differences may alter reactivity and solubility .

c. Sulfonyl Chloride Derivatives

- Examples: 5-Chloro-2-methoxybenzenesulfonyl chloride (CAS: 22952-32-5), 2-Methoxy-4-methylbenzenesulfonyl chloride (CAS: 216394-11-5).

- Key Differences : Sulfonyl chloride (-SO₂Cl) groups instead of sulfinate. These compounds are more reactive and used as intermediates in sulfonamide synthesis .

d. Sodium 4-(Dimethylsulfamoyl)Benzene-1-Sulfinate

- CAS : 1537337-88-4

- Formula : C₈H₁₀NNaO₄S₂

- Key Differences : Features a dimethylsulfamoyl group instead of chlorine and methoxycarbonyl. This substitution impacts solubility and biological activity .

Toxicity Profiles

Notes:

Biological Activity

Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound with a sulfonate group attached to a chlorinated aromatic ring. This compound has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H8ClNaO4S

- Molecular Weight : Approximately 256.64 g/mol

- Structural Features : The compound features a methoxycarbonyl substituent and a chlorine atom on the benzene ring, which may influence its reactivity and biological properties.

Anticancer Activity

Research indicates that related organosulfur compounds can possess anticancer properties . For instance, studies have shown that certain sulfinates can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of cellular pathways associated with cell growth and survival. Although direct studies on this compound are scarce, its structural similarities to other active compounds suggest potential anticancer activity.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Chlorinated aromatic compounds and sulfur-containing reagents.

- Reaction Conditions : Controlled temperature and pH levels to optimize yield.

- Reagents : Commonly used reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

This method allows for high yields and purity when optimized properly.

Similar Compounds

A comparative analysis of structurally similar compounds provides insights into the potential biological activities of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate | Similar methoxycarbonyl and chlorinated structure | Exhibits antimicrobial and anticancer properties |

| Sodium benzenesulfonate | Simpler structure without additional substituents | Commonly used as a reagent but lacks unique properties |

| Sodium 2-chloro-4-(methoxycarbonyl)benzenesulfinate | Contains similar functional groups but differs in position | Variations in reactivity based on substitution position |

These comparisons highlight that while direct data on this compound may be limited, its structural characteristics align it with other biologically active compounds.

Research Findings

Recent research has indicated that organosulfur compounds can engage in various interactions with nucleophiles and electrophiles, leading to diverse product formations. This reactivity is crucial for understanding their potential therapeutic applications. Furthermore, studies have shown that these compounds can activate cellular pathways associated with detoxification and apoptosis, suggesting a multifaceted approach to their biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.